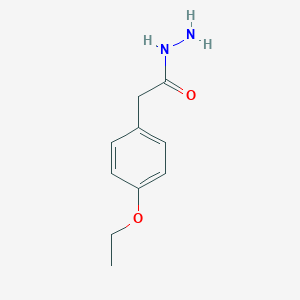

2-(4-Ethoxyphenyl)acetohydrazide

Beschreibung

Significance of Hydrazide and Acetohydrazide Scaffolds in Drug Discovery

The hydrazide functional group (-CONHNH2) and its acylated form, acetohydrazide, are considered highly important in the field of medicinal chemistry. mdpi.comtandfonline.com Their significance stems from their versatile chemical reactivity and their ability to serve as a foundation for the synthesis of a wide range of heterocyclic compounds. mdpi.comresearchgate.net These scaffolds are integral components of numerous drugs with established clinical use, including the antitubercular agent isoniazid, and antidepressants like iproniazid (B1672159) and isocarboxazid. mdpi.comresearchgate.net

The biological importance of the hydrazide-hydrazone framework (a derivative of hydrazides) is well-documented, with compounds containing this moiety exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.netscispace.com These activities include antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net The ability of the hydrazide group to act as a linker or be incorporated into more complex molecular architectures makes it a valuable tool for drug design and development. mdpi.com

Overview of 2-(4-Ethoxyphenyl)acetohydrazide as a Promising Chemical Entity

This compound is an organic compound featuring a central acetohydrazide core attached to an ethoxyphenyl group. derpharmachemica.combldpharm.commatrixscientific.com This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. For instance, it serves as a key starting material for the creation of various Schiff bases and other derivatives. derpharmachemica.com The presence of the ethoxyphenyl group can influence the molecule's lipophilicity, potentially affecting its ability to cross biological membranes. ontosight.ai

The core structure of this compound has been identified as a building block for compounds with potential therapeutic applications. Researchers have utilized this molecule to synthesize novel derivatives and investigate their biological activities. derpharmachemica.com

Research Trajectory and Current State of Investigation for Ethoxyphenyl-Containing Acetohydrazides

Research into acetohydrazide derivatives, including those containing an ethoxyphenyl group, is an active area of investigation. Studies have focused on synthesizing new compounds and evaluating their potential as therapeutic agents. For example, derivatives of acetohydrazide have been investigated for their analgesic and anti-inflammatory activities. nih.gov

Furthermore, the synthesis of Schiff bases from acetohydrazide precursors, including those with phenoxy and ethoxyphenyl substituents, has been a common strategy. derpharmachemica.commdpi.com These efforts are often aimed at discovering new compounds with specific biological targets. For instance, some phenoxyacetohydrazide Schiff bases have been identified as inhibitors of the enzyme β-glucuronidase. mdpi.com The ongoing research in this area highlights the continued interest in ethoxyphenyl-containing acetohydrazides as a source of novel drug candidates.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61904-55-0 | bldpharm.commatrixscientific.comhit2lead.com |

| Molecular Formula | C10H14N2O2 | derpharmachemica.combldpharm.commatrixscientific.comhit2lead.com |

| Molecular Weight | 194.23 g/mol | bldpharm.com |

| Appearance | Off-white solid | derpharmachemica.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJDXVNHEKXCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357043 | |

| Record name | 2-(4-ethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61904-55-0 | |

| Record name | 2-(4-ethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Biological Activities Through in Vitro and in Silico Approaches

Antimicrobial Research Perspectives

Derivatives of 2-(4-ethoxyphenyl)acetohydrazide have demonstrated a notable spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy and Spectrum of Activity

Hydrazide-hydrazone derivatives, a class of compounds to which this compound belongs, have shown varied and sometimes significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria: Studies have reported activity against Bacillus subtilis and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain hydrazide-hydrazone derivatives have exhibited very strong activity against B. subtilis and S. aureus. nih.gov Some synthesized compounds showed better antibacterial activity against S. aureus and B. subtilis than the standard drug cefadroxil. nih.gov In some cases, the activity of these derivatives against B. subtilis was found to be significantly higher than that of the antibiotic nitrofurantoin. nih.gov

Gram-negative bacteria: The antibacterial spectrum of these derivatives also extends to Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. Research has indicated that some hydrazide-hydrazones display promising antibacterial activity against E. coli and multidrug-resistant clinical isolates of K. pneumoniae. nih.gov Certain synthesized compounds demonstrated superior activity against E. coli compared to the antibiotic ampicillin. nih.gov

It is important to note that the specific chemical structure of the derivative plays a crucial role in its antibacterial potency and spectrum.

Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

| Benzimidazole derivative | S. aureus, B. subtilis, E. coli | Better than cefadroxil | nih.gov |

| Nitrofurazone analogue | B. subtilis, S. epidermidis | Higher than nitrofurantoin | nih.gov |

| Pyrimidine derivative | E. coli, S. aureus, K. pneumoniae (MDR) | Promising, some higher than ampicillin | nih.gov |

| 2-propylquinoline-4-carboxylic acid derivative | P. aeruginosa, S. aureus, E. coli | Low MIC values | nih.gov |

Antifungal Efficacy and Activity Profile

The antifungal potential of hydrazide derivatives has been investigated against several fungal pathogens. These studies have revealed that certain derivatives exhibit notable efficacy against clinically and agriculturally important fungi.

Fungal species such as Fusarium oxysporum, Candida albicans, and Aspergillus niger have been targets of this research. nih.govresearchgate.netsemanticscholar.orgbeilstein-journals.org For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown inhibitory effects on F. oxysporum similar to standard antifungal agents. nih.gov Additionally, certain newly synthesized hydrazone derivatives displayed antifungal activity against Candida krusei comparable to fluconazole. nih.gov

The effectiveness of these compounds is often dependent on their specific molecular structure, with certain chemical modifications leading to enhanced antifungal action against particular fungal strains.

Table 2: Antifungal Activity of Selected Hydrazide Derivatives

| Derivative Type | Fungal Strain | Activity | Reference |

| Pyrido[2,3-d]pyrimidine | Fusarium oxysporum | Similar to ketoconazole (B1673606) and nystatin | nih.gov |

| Hydrazone derivative | Candida krusei | Comparable to fluconazole | nih.gov |

| Triazole derivative | Aspergillus niger | Significant activity | beilstein-journals.org |

Antiviral Properties and Putative Mechanisms of Action

Research into the antiviral properties of this compound and its analogs is an emerging area. Hydrazide derivatives are being explored for their potential to inhibit various viruses. nih.govontosight.ainih.gov For instance, certain acylhydrazone derivatives have demonstrated moderate to good antiviral activities in vivo. acs.org The proposed mechanisms of action often involve the inhibition of viral replication processes.

Studies have suggested that these compounds may interfere with viral enzymes that are essential for the life cycle of the virus. For example, some acylhydrazone derivatives have been shown to hinder the self-assembly and growth of the Tobacco Mosaic Virus (TMV). acs.org The exploration of these antiviral properties is a promising avenue for the development of new antiviral drugs.

Elucidation of Molecular Mechanisms of Antimicrobial Action

Understanding how these compounds exert their antimicrobial effects at a molecular level is a key area of research. The proposed mechanisms are diverse and often target essential microbial processes.

One of the primary mechanisms investigated is the inhibition of essential microbial enzymes. For example, some hydrazone derivatives are thought to work by inhibiting the pyruvate (B1213749) dehydrogenase multienzyme complex E1 component (PDHc-E1) in E. coli. nih.gov Other studies suggest that these compounds can interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com

Another proposed mechanism is the disruption of bacterial virulence factors. This can include the inhibition of biofilm formation, which is a key factor in the persistence of chronic infections. For instance, certain quinazolinone acetohydrazide sulfonates have demonstrated a significant ability to prevent biofilm formation by bacterial pathogens like Bacillus subtilis. rsc.org

Anticancer Research Perspectives

The potential of this compound derivatives as anticancer agents has been extensively studied, with research focusing on their ability to kill cancer cells (cytotoxic activity) across a wide range of human cancer cell lines.

Cytotoxic Activity Evaluation Against Diverse Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of cancer cell lines, demonstrating a broad spectrum of activity.

These cell lines include those from:

Breast cancer: MCF-7 nih.gov

Lung cancer: A549, NCI-H460 nih.govnih.gov

Colon cancer: HT-29, HCT-116 nih.gov

Prostate cancer: PC-3, DU-145, LNCaP

Central nervous system cancer: SF-268

For example, certain 1,2,4-triazole (B32235) derivatives have shown high anticancer activity against the human colon cancer (HCT-116) cell line. nih.gov In other studies, etoxazole, a compound with a related structure, exhibited varying degrees of antiproliferative activity in breast (MCF-7), liver (HepG2), colon (DLD-1), and lung (A549) cancer cell lines. nih.gov The potency of these compounds often varies significantly depending on the specific cancer cell line and the chemical structure of the derivative.

Table 3: Cytotoxic Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative Type | Cancer Cell Line | Activity | Reference |

| 1,2,4-Triazole derivative | HCT-116 (Colon) | High anticancer activity | nih.gov |

| Etoxazole | MCF-7 (Breast), A549 (Lung), HepG2 (Liver), DLD-1 (Colon) | Varying antiproliferative activity | nih.gov |

| 7β-hydroxycholesterol | NCI-H460 (Lung) | Decreased clonogenic survival | nih.gov |

Molecular Mechanisms of Anticancer Action

Derivatives of this compound have been investigated for their potential to combat cancer through various molecular pathways. These pathways include the induction of programmed cell death, interruption of the cell division cycle, interaction with genetic material, inhibition of critical cancer-related enzymes, and modulation of the cellular oxidative state.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The induction of apoptosis is a hallmark of effective anticancer agents. Key methods to detect apoptosis in vitro include Annexin-V/Propidium Iodide (PI) dual staining and analysis of the mitochondrial membrane potential (MMP).

Annexin-V/PI Dual Staining: In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. nih.govresearchgate.net Propidium iodide is a fluorescent agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. researchgate.net Therefore, co-staining allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+). researchgate.netmdpi.com

Mitochondrial Membrane Potential (MMP) Analysis: The mitochondrion plays a central role in the intrinsic pathway of apoptosis. mdpi.com A reduction in the mitochondrial transmembrane potential is an early event in this process, preceding the release of pro-apoptotic factors like cytochrome c. umich.edunih.gov This change can be quantified using cationic fluorescent dyes such as 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)) or JC-1, which accumulate in healthy mitochondria with high membrane potential. nih.govumich.edu A decrease in fluorescence intensity indicates a loss of MMP and the onset of apoptosis.

Studies on chalcone (B49325) derivatives have shown that their pro-apoptotic effects are linked to a significant increase in the population of cells with reduced MMP, indicating the involvement of the mitochondrial pathway. nih.gov While these specific analyses have not been extensively reported for this compound itself, they represent the standard methodologies used to evaluate the apoptotic potential of its more complex derivatives.

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Compounds that can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M) prevent cancer cells from dividing and can trigger apoptosis.

G2/M Phase Arrest: The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Some anticancer agents, including certain chalcone derivatives, have been shown to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is often associated with DNA damage and changes in the levels of regulatory proteins. nih.gov

G1 Phase Arrest: The G1 checkpoint is a crucial restriction point that controls the entry of cells into the DNA synthesis (S) phase. Certain microtubule-depolymerizing agents can induce a G1 arrest, which is often associated with the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21. nih.gov

Flow cytometric analysis is the primary technique used to determine the phase of cell cycle arrest induced by a compound. While specific data on this compound is limited, its derivatives are often designed to exploit these mechanisms. For instance, studies on the chalcone derivative 1C demonstrated its ability to induce G2/M phase arrest in both sensitive and resistant ovarian cancer cells. nih.gov

The DNA within cancer cells is a primary target for many chemotherapeutic drugs. These agents can interact with DNA through several modes, including intercalation (sliding between base pairs), groove binding (fitting into the minor or major groove), or alkylation (forming covalent bonds). atdbio.comsciepub.com Some compounds, often metal complexes, can also induce DNA cleavage, breaking the phosphodiester backbone and leading to cell death. sciepub.comnih.gov

Modes of Interaction: The binding affinity and mode of interaction can be studied using techniques like absorption and fluorescence spectroscopy. For example, studies on copper(II) complexes of N-acylhydrazones revealed an intercalative mode of binding to DNA. researchgate.net

DNA Cleavage: The ability of a compound to break DNA strands can be visualized using agarose (B213101) gel electrophoresis. nih.gov This technique separates DNA fragments by size, allowing researchers to observe the conversion of supercoiled plasmid DNA (Form I) into nicked (Form II) and linear (Form III) forms. Some hydrazinyl compounds have been synthesized as metal-free DNA cleaving agents, demonstrating that the hydrazide moiety itself can be engineered to participate in this activity. nih.gov For instance, 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol has shown remarkable DNA cleavage efficiency compared to its non-hydroxy counterpart. nih.gov

Dysregulation of signaling pathways that control cell growth, survival, and proliferation is a cornerstone of cancer development. Key enzymes within these pathways, particularly protein kinases, are major targets for modern cancer therapies.

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. nih.gov Aberrant activation of the HGF/c-Met pathway is implicated in numerous cancers, making it an attractive therapeutic target. nih.govmdpi.com N'-benzylidene hydrazides, which are derivatives of acetohydrazides, have been identified as novel and potent c-Met inhibitors through virtual screening and in vitro assays. nih.gov Some of these compounds exhibit multi-target activity, also inhibiting other kinases like VEGFR-2. nih.gov

Akt (Protein Kinase B): The PI3K/Akt signaling pathway is another critical axis that promotes cell survival and proliferation and is frequently dysregulated in cancer. rsc.org Inhibition of this pathway is a key strategy in cancer drug development. The VEGFR-2/Akt pathway, in particular, is crucial for tumor survival. researchgate.net Research has shown that novel coumarin-acetohydrazide derivatives can act as potent anticancer agents by inhibiting the VEGFR-2/Akt axis and triggering apoptosis. researchgate.net

The table below summarizes the inhibitory activities of some hydrazide derivatives against key cancer-related kinases.

| Compound Series | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| (E)-N'-benzylidene hydrazides | c-Met, VEGFR-2 | Compound 10b showed potent c-Met inhibition (IC50 = 0.37 nM). Compound 11b was a multi-target inhibitor of c-Met (IC50 = 3.41 nM) and VEGFR-2 (IC50 = 25.34 nM). | nih.gov |

| Coumarin-acetohydrazide derivatives | VEGFR-2/Akt Axis | Identified as robust anticancer agents against MCF-7 cells through potent VEGFR-2 kinase inhibition. | researchgate.net |

| 3-phenylquinazolin-2,4(1H,3H)-diones (with thiourea (B124793) moiety) | VEGFR-2, c-Met | Compound 3e showed high dual inhibitory activity against both VEGFR-2 (IC50 = 83 nM) and c-Met (IC50 = 48 nM). | researchgate.net |

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide. frontiersin.org Cancer cells often exhibit higher basal levels of ROS compared to normal cells due to enhanced metabolic activity. frontiersin.org This creates a state of oxidative stress. While high levels of ROS can promote cancer through DNA damage and signaling pathway activation, excessively high levels can overwhelm the cell's antioxidant defenses and trigger cell death. mdpi.com Therefore, compounds that further elevate ROS levels in cancer cells can be effective anticancer agents.

The modulation of ROS can be a key mechanism of action for various drugs. frontiersin.org For example, the anticancer effects of some chalcone derivatives are directly associated with the generation of ROS, which in turn leads to G2/M cell cycle arrest and apoptosis. nih.gov The elevation of ROS can precede the loss of mitochondrial membrane potential and the activation of caspases, the executioner enzymes of apoptosis. nih.gov This suggests that for certain classes of compounds, ROS modulation is an upstream event that initiates the cell death cascade. nih.govnih.gov

Anti-inflammatory Research Perspectives

Inflammation is a biological response implicated in numerous diseases, and the enzymes that mediate this process, such as cyclooxygenases (COX-1 and COX-2), are important drug targets. rsc.org The hydrazide and hydrazone chemical motifs are present in many compounds investigated for anti-inflammatory properties. mdpi.comsemanticscholar.org

Research has demonstrated that derivatives of acetohydrazide possess significant anti-inflammatory activity. For example, a series of indole (B1671886) Schiff base derivatives, synthesized from a hydrazide precursor, were evaluated for their ability to reduce carrageenan-induced paw edema in rats. Several of these compounds showed potent anti-inflammatory effects. mdpi.com Similarly, novel diclofenac (B195802) hydrazones have been designed to have both anti-inflammatory and analgesic activity with a reduced risk of gastric ulcers compared to the parent drug. semanticscholar.org The mechanism for these non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives is often linked to the inhibition of COX enzymes, which are responsible for producing pro-inflammatory prostaglandins (B1171923). rsc.org

The table below presents findings on the anti-inflammatory activity of some hydrazide derivatives.

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Indole Schiff Base Derivatives (e.g., S3, S7, S14) | Carrageenan-induced paw edema | Compound S14 showed the highest inhibition (63.69% after 3h), comparable to the reference drug indomethacin (B1671933) (76.89%). | mdpi.com |

| Diclofenac Hydrazones (e.g., Compounds 2, 3, 7, 8, 11, 13) | Carrageenan-induced paw edema | Several compounds showed promising activity, with inhibition up to 65.48% after 3h, compared to diclofenac (69.02%). | semanticscholar.org |

| 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives | Carrageenan-induced paw edema | Cyclization of an acetohydrazide precursor produced oxadiazole derivatives with potent anti-inflammatory effects. | nih.gov |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

|---|---|

| - | This compound |

| - | Annexin V |

| PI | Propidium Iodide |

| - | Phosphatidylserine |

| - | Cytochrome c |

| DiOC6(3) | 3,3'-dihexyloxacarbocyanine iodide |

| JC-1 | 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide |

| p21 | Cyclin-dependent kinase inhibitor 1 |

| - | 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol |

| Akt | Protein Kinase B |

| c-Met | Hepatocyte growth factor receptor (HGFR) |

| HGF | Hepatocyte Growth Factor |

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 |

| - | N′-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide |

| - | Diclofenac |

| - | Indomethacin |

| COX-1 / COX-2 | Cyclooxygenase-1 / Cyclooxygenase-2 |

In Vitro Anti-inflammatory Assays (e.g., protein denaturation inhibition, cell membrane stabilization)

A key mechanism of inflammation involves the denaturation of proteins. Consequently, the ability of a compound to inhibit this process in a laboratory setting can indicate potential anti-inflammatory effects. The inhibition of protein denaturation is a well-established method for screening anti-inflammatory drugs. academicjournals.org In this assay, the test compounds' ability to prevent the heat-induced denaturation of proteins, such as bovine or egg albumin, is measured. academicjournals.orgrjptonline.org

Derivatives of acetohydrazide have been synthesized and evaluated for their in vitro anti-inflammatory activity using the albumin denaturation method. academicjournals.orgrjptonline.org For instance, a series of 1,3,5-trisubstituted pyrazolines, synthesized using phenoxy acetic acid hydrazide, were assessed for their capacity to inhibit protein denaturation. rjptonline.org The assay involves incubating the test compounds with a protein solution (commonly 5% w/v bovine serum albumin), adjusting the pH to 6.3, and then heating to induce denaturation. rjptonline.org The resulting turbidity is measured spectrophotometrically, and the percentage inhibition is calculated. rjptonline.org While some synthesized compounds from various hydrazides have shown moderate to good activity in these assays, they are often compared against a standard drug like diclofenac sodium. academicjournals.orgrjptonline.org For example, in one study on pyrazoline derivatives, none of the tested compounds were as effective as the standard drug, though some showed up to 67% inhibition at a concentration of 50 µg/mL. rjptonline.org

The stabilization of the human red blood cell (HRBC) membrane is another method used to assess in vitro anti-inflammatory activity. Since the erythrocyte membrane is analogous to the lysosomal membrane, its stabilization implies that the compound may also stabilize lysosomal membranes. The stabilization of lysosomes is crucial in controlling inflammation because it prevents the release of lysosomal contents, such as bactericidal enzymes and proteases, which can cause further tissue damage and perpetuate the inflammatory response upon extracellular release.

Table 1: In Vitro Anti-inflammatory Activity of Selected Hydrazide Derivatives by Protein Denaturation Method This table presents data for related hydrazide compounds to illustrate the application of the assay, as specific data for this compound was not available in the search results.

| Compound | Concentration (µg/mL) | % Inhibition (Bovine Serum Albumin) rjptonline.org |

|---|---|---|

| Derivative 3a | 50 | 66% |

| Derivative 3f | 50 | 67% |

| Diclofenac Sodium (Standard) | 50 | >90% (Implied) |

Enzyme Inhibition in Inflammatory Cascades (e.g., Cyclooxygenase-2 (COX-2), Lipoxygenase (LOX))

The inflammatory cascade is a complex series of events mediated by various enzymes. Cyclooxygenase (COX) and lipoxygenase (LOX) are two key enzymes in this process, responsible for the synthesis of prostaglandins and leukotrienes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. rsc.org The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and directly related to inflammation. rsc.orgresearchgate.net Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. mdpi.com

Derivatives containing the acetohydrazide scaffold have been a focus of research for developing selective COX-2 inhibitors. researchgate.netmdpi.com For example, a derivative, 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, has been noted for its potent inhibition of COX-2. vulcanchem.com In various studies, hydrazide derivatives have demonstrated significant COX-2 inhibitory activity, with some compounds showing potency and selectivity comparable to or even exceeding that of the reference drug celecoxib. rsc.orgnih.govnih.gov Molecular docking studies often complement these findings, revealing how these molecules bind to the active site of the COX-2 enzyme. researchgate.netnih.gov

The lipoxygenase (LOX) pathway is another important target for anti-inflammatory agents. nih.gov Inhibition of LOX can prevent the formation of leukotrienes, which are potent mediators of inflammation. Some hydrazide derivatives have been investigated as LOX inhibitors. For instance, N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides have been synthesized and tested for LOX inhibition, with one derivative showing remarkable activity. scielo.br The development of dual COX-2/5-LOX inhibitors is an active area of research, aiming to provide broader anti-inflammatory effects with an improved safety profile. nih.gov

Table 2: COX-2 and 5-LOX Inhibitory Activity of Selected Hydrazide Derivatives This table includes data for various acetohydrazide derivatives to highlight the potential of this chemical class, as specific IC50 values for this compound were not detailed in the search results.

| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiophene-3-carboxamide Derivative (VIIa) | COX-2 | 0.29 µM | rsc.org |

| Celecoxib (Standard) | COX-2 | 0.42 µM | rsc.org |

| Benzimidazole Acetohydrazide Derivatives | COX-2 | 0.28-0.81 µM | researchgate.net |

| Thymol-Pyrazole Hybrid (8b) | COX-2 | 0.043 µM | nih.gov |

| Thymol-Pyrazole Hybrid (8b) | 5-LOX | 2.11 µM | nih.gov |

| (Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide Derivative (6) | LOX | 53.61 µM | nih.gov |

Other Investigated Biological Activities

Beyond anti-inflammatory action, the this compound scaffold and its analogues have been explored for other important biological properties, including antioxidant and antiamoebic activities.

Antioxidant Activity Evaluation

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com

The DPPH assay is a popular method due to its simplicity and the stability of the DPPH radical, which has a deep purple color. nih.govnih.gov When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it is reduced to a pale yellow hydrazine, causing a decrease in absorbance at around 517 nm. nih.gov The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. protocols.ionih.gov In the presence of an antioxidant, the radical is scavenged, leading to a loss of color that is measured spectrophotometrically. nih.gove3s-conferences.org

Several studies have reported the antioxidant activities of various hydrazide-containing molecules. tandfonline.commdpi.comnih.gov For example, a derivative, 2-[8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] vulcanchem.comtandfonline.comresearchgate.nettriazin-3-yl]acetohydrazide, demonstrated potent hydrogen peroxide (H₂O₂) scavenging ability, comparable to the standard antioxidant Trolox. tandfonline.com Another study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that some compounds exhibited antioxidant activity higher than that of ascorbic acid in the DPPH assay. nih.gov The results are often expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the radicals. e3s-conferences.org

Table 3: Antioxidant Activity of Selected Hydrazide Derivatives This table shows antioxidant data for related acetohydrazide derivatives to illustrate the potential of the chemical class.

| Compound/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| 2-[8-(4-Ethoxyphenyl)...]acetohydrazide (10) | H₂O₂ Scavenging | Potency similar to Trolox | tandfonline.com |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative | DPPH Scavenging | ~1.4 times more active than ascorbic acid | nih.gov |

| Ethyl Acetate Fraction of M. hypoleuca | ABTS Scavenging | IC₅₀ = 2.10 µg/mL | e3s-conferences.org |

| Trolox (Standard) | ABTS Scavenging | IC₅₀ = 2.34 µg/mL | e3s-conferences.org |

Antiamoebic Activity Assessment

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health problem worldwide. nih.govbnitm.de The search for new, more effective antiamoebic drugs is ongoing, with metronidazole (B1676534) being a commonly used standard. nih.govnih.gov

Hydrazide derivatives have emerged as a promising class of compounds for the development of new antiamoebic agents. jocpr.com The in vitro antiamoebic activity of these compounds is typically assessed against a strain of E. histolytica, such as HM1:IMSS. nih.govjmi.ac.in In these assays, the proliferation of the trophozoite form of the parasite is measured in the presence of varying concentrations of the test compound. tuni.fi

Research has shown that pyrazoline derivatives synthesized from 2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]acetohydrazide (a methoxy (B1213986) analogue of the ethoxy compound) displayed encouraging antiamoebic activity. nih.gov Several of these synthesized compounds exhibited IC₅₀ values significantly lower than that of metronidazole. nih.gov For instance, one derivative showed an IC₅₀ value of 0.86 µM, which was about half that of metronidazole. nih.gov Structure-activity relationship (SAR) studies suggest that the presence of electron-releasing groups on the phenyl ring of the hydrazide derivative can be important for its antiamoebic activity. jocpr.com Furthermore, some studies have found that hydrazone derivatives can be more potent than their cyclized counterparts, indicating the importance of the hydrazone linkage for activity. researchgate.net

**Table 4: In Vitro Antiamoebic Activity of Selected Hydrazide Derivatives against E. histolytica*** *This table presents data for acetohydrazide derivatives to demonstrate the antiamoebic potential of this class of compounds.

| Compound/Derivative Class | IC₅₀ Value (µM) | Comparison to Standard | Reference |

|---|---|---|---|

| Pyrazoline Derivative (13a) from a methoxyphenyl acetohydrazide | 0.86 µM | More potent than Metronidazole | nih.gov |

| Pyrazoline Derivatives (3a, 4a, 11a, 14a) | 0.86 - 1.28 µM | More potent than Metronidazole | nih.gov |

| Metronidazole (Standard) | ~1.72 µM (Implied) | - | nih.gov |

| N'-(4-methylbenzylidene)isonicotinohydrazide | 0.131 µM | Potent inhibitor | jocpr.com |

Structure Activity Relationship Sar Studies of 2 4 Ethoxyphenyl Acetohydrazide Derivatives

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of 2-(4-Ethoxyphenyl)acetohydrazide derivatives is profoundly influenced by the nature and placement of substituents on the aromatic rings. Research has consistently shown that even minor modifications can lead to significant changes in potency and selectivity across various biological targets.

The introduction of different functional groups onto the phenyl ring of hydrazide-hydrazone derivatives has been shown to significantly impact their antimicrobial and antiproliferative activities. For instance, derivatives bearing halogen and methoxy (B1213986) groups on the phenyl ring have demonstrated notable antimicrobial effects. mdpi.com Specifically, a hydrazide-hydrazone with a 2-hydroxy-3,5-diiodophenyl substituent exhibited very strong antibacterial activity. mdpi.com In another study, the presence of a dichlorophenyl moiety was linked to high potency in antimicrobial derivatives. jocpr.com The position of substituents is also critical; for example, moving a chloro group from the para to the meta position on the phenyl ring improved the nitric oxide (NO) scavenging abilities of certain heterobicyclic acetohydrazides. nih.gov

Electron-donating and electron-withdrawing groups play a crucial role in modulating the biological effects of these compounds. Electron-donating groups, such as methoxy and ethoxy, particularly in the para position of the phenyl ring, have been found to be pivotal for H2O2 scavenging abilities. nih.gov Conversely, the introduction of electron-withdrawing groups like 4-nitrophenyl or perfluorophenyl can increase the acidity of NH groups in thiourea (B124793) derivatives, enhancing their biological activity through stronger hydrogen bond interactions. biointerfaceresearch.com However, in some pyridine-4-carbohydrazide derivatives, electron-withdrawing groups were found to diminish biological activity. auctoresonline.org

The steric properties of substituents also play a significant role. For instance, in a series of laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be important for stabilizing the molecule near the substrate docking site. mdpi.com Bulky substituents, such as tert-butyl groups, can have varied effects. While a 3-tert-butyl-5-methyl or 3,5-di-tert-butyl-2-hydroxy-benzylidene unit in some hydrazide-hydrazone derivatives prevented binding to the active site of laccase, in other cases, bulky groups did not significantly enhance activity and sometimes interfered with key binding interactions. auctoresonline.orgmdpi.com

The following table summarizes the influence of various substituents on the biological activity of this compound derivatives based on several studies.

Table 1: Influence of Substituents on Biological Activity

| Substituent/Modification | Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Halogen (e.g., Chloro, Iodo) | Phenyl ring | Generally enhances antimicrobial activity. mdpi.com | mdpi.com |

| Methoxy (-OCH3) | para-position of phenyl ring | Pivotal for H2O2 scavenging; enhances antioxidant activity. nih.gov | nih.gov |

| Dichlorophenyl | - | Associated with high antimicrobial potency. jocpr.com | jocpr.com |

| Chloro (-Cl) | meta-position of phenyl ring | Improved NO scavenging ability compared to para-position. nih.gov | nih.gov |

| Electron-withdrawing groups (e.g., -NO2) | Phenyl ring | Can increase acidity of NH groups, enhancing activity. biointerfaceresearch.com | biointerfaceresearch.com |

| Slim salicylic aldehyde framework | - | Important for stabilization in laccase inhibition. mdpi.com | mdpi.com |

| Bulky groups (e.g., tert-butyl) | - | Can hinder binding to some enzyme active sites. mdpi.com | mdpi.com |

Role of the Core Acetohydrazide Moiety in Ligand-Target Interactions

The acetohydrazide moiety (-C(O)NHNH2) is a cornerstone of the molecular architecture of these derivatives and plays a critical role in their interaction with biological targets. This functional group is not merely a linker but actively participates in forming key interactions that are essential for the compound's biological effects.

The hydrazide-hydrazone linker, –(CO)–NH–N=CH–, is a common feature in many biologically active derivatives. mdpi.com The ability of the hydrazide group to form various non-covalent interactions, such as hydrogen bonds, is fundamental to the therapeutic properties of these compounds. pensoft.net The NH and C=O groups within the acetohydrazide core can act as hydrogen bond donors and acceptors, respectively, allowing for precise orientation and strong binding within the active sites of enzymes and receptors. For example, in some terphenyl derivatives, the presence of the hydrazide moiety was crucial for inhibiting the growth of microorganisms. nih.gov

Furthermore, the hydrazide group serves as a versatile scaffold for chemical modification. The terminal -NH2 group can be readily condensed with various aldehydes and ketones to generate a wide array of hydrazone derivatives, each with a potentially unique biological profile. auctoresonline.orgresearchgate.net This synthetic accessibility allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.

The hydrazone derivatives, which contain the –NHN=CH- moiety, represent a rapidly developing field in medicinal chemistry due to their significant biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. jocpr.com The biological activity of the parent hydrazide is often enhanced upon the formation of these derivatives. researchgate.net

Impact of the Ethoxy Group and Aromatic Rings on Bioactivity Profile

The ethoxy group, typically located at the para-position of the phenyl ring, is an important electron-donating group. Studies have shown that such alkoxy substitutions can have a pivotal role in the antioxidant properties of these compounds, particularly in their ability to scavenge hydrogen peroxide. nih.gov However, the replacement of a para-methoxy group with a para-ethoxy group in one study led to a considerable decrease in DPPH radical scavenging properties, suggesting that subtle changes in the alkyl chain of the alkoxy group can influence activity. nih.gov

Modification of the aromatic rings has been a key strategy in the development of more potent derivatives. For example, the substitution on the phenyl ring has been shown to generally enhance the antioxidant activities of heterobicyclic acetohydrazides when compared to the unsubstituted parent compound. nih.gov The presence of a 4,4''-difluoro-5'-ethoxy-1,1':3',1''-terphenyl-4'-yl moiety in certain oxadiazole derivatives highlights the complexity and potential for bioactivity enhancement through modification of the aromatic system. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are powerful computational tools that have been applied to understand the SAR of this compound derivatives and to guide the design of new, more potent compounds. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. By correlating these descriptors with biological activity, a predictive model can be developed. For instance, 2D-QSAR studies have been used to identify key structural fragments required for the anti-tubercular activity of oxadiazole-ligated pyrrole (B145914) derivatives. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These techniques align a series of molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For example, 3D-QSAR studies on N,N'-diacylhydrazine derivatives have been used to investigate the structure-activity relationship for their herbicidal activity, with the steric and electronic field distributions from CoMFA providing valuable insights. mdpi.com Similarly, CoMFA and CoMSIA models have been successfully constructed for 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, with the models showing good statistical parameters and predictive ability. mdpi.com These studies have helped to elucidate the importance of steric, electrostatic, and hydrogen-bonding properties for biological activity. mdpi.comacs.org The application of these computational methodologies has proven to be an indispensable tool for the rational design and optimization of this compound derivatives as potential therapeutic agents. nih.gov

The following table provides an overview of the application of QSAR and 3D-QSAR methodologies in the study of related hydrazide derivatives.

Table 2: Application of QSAR/3D-QSAR in Hydrazide Derivative Research

| Methodology | Compound Series | Key Findings | Reference |

|---|---|---|---|

| 2D-QSAR | Oxadiazole-ligated pyrrole derivatives | Identified key structural fragments for anti-tubercular activity. | nih.gov |

| 3D-QSAR (CoMFA) | N,N'-Diacylhydrazine derivatives | Elucidated steric and electronic field distributions related to herbicidal activity. | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | 1,3,4-Oxadiazol-2-one derivatives | Revealed the importance of steric, electrostatic, and hydrogen bond properties for FAAH inhibition. | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Pyrazole-4-acetohydrazide derivatives | Elaborated on the effects of substituent fields on structure-activity relationships for antifungal effects. | acs.org |

Molecular Docking and Advanced Computational Studies of 2 4 Ethoxyphenyl Acetohydrazide Interactions

In Silico Prediction of Binding Affinities and Ligand-Protein Binding Modes

In silico methods are crucial for predicting how strongly a ligand will bind to a protein (binding affinity) and the specific orientation and conformation it adopts within the binding site (binding mode). These predictions are instrumental in the early stages of drug design, allowing for the screening of large compound libraries and the prioritization of candidates for further experimental testing.

Molecular docking is a primary technique used to predict the preferred binding mode of a ligand to a macromolecular target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. A lower docking score generally indicates a more favorable binding interaction. For instance, derivatives of acetohydrazide have been docked against various protein targets to predict their binding affinities, with scores often correlated with their experimentally determined biological activities. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the quality of the scoring function and the search algorithm used. scispace.com

The prediction of binding affinity is a complex challenge, with various computational approaches being developed, ranging from conventional methods to more advanced machine learning-based models. arxiv.orgrsc.orgmdpi.com These methods often consider various factors, including intermolecular energies (such as electrostatic and van der Waals interactions) and the intramolecular energy of the ligand. scispace.com The use of multiple binding modes and conformations in these predictions can improve the accuracy of binding affinity estimations. nih.gov

Identification and Validation of Key Molecular Targets

A critical step in understanding the pharmacological profile of a compound is the identification and validation of its molecular targets, which can include enzymes, cellular receptors, or nucleic acids. Computational approaches play a significant role in this process by screening a compound against a panel of potential biological targets.

Molecular docking studies have been instrumental in identifying potential enzyme targets for hydrazide derivatives. For example, various hydrazide compounds have been evaluated as inhibitors of enzymes like cyclooxygenase (COX) and monoamine oxidase (MAO). google.comnih.gov The structural information from these docking studies can guide the synthesis of more potent and selective inhibitors. The hydrazide moiety itself is recognized for its potential to interact with various enzymes and receptors, suggesting a broad range of possible biological activities. ontosight.ai

The validation of these computationally identified targets often involves subsequent experimental assays. For instance, compounds showing promising docking scores against a particular enzyme are then tested in in-vitro enzyme inhibition assays to confirm their activity. This integrated approach of computational prediction followed by experimental validation is a cornerstone of modern drug discovery.

Detailed Analysis of Intermolecular Interactions

Understanding the specific non-covalent interactions between a ligand and its protein target is fundamental to explaining its binding affinity and selectivity. These interactions, which include hydrogen bonding networks, arene stacking (π-π interactions), and hydrophobic interactions, dictate the stability of the ligand-protein complex.

Molecular docking and dynamics simulations provide a detailed, atom-level view of these interactions. For instance, docking studies of hydrazone derivatives in the active site of enzymes have revealed key hydrogen bonds and π-π stacking interactions with specific amino acid residues. ontosight.ai The analysis of these interactions can explain why certain derivatives exhibit higher potency than others. For example, the presence of electron-donating or withdrawing groups on the aromatic rings can influence the strength of π-π interactions. core.ac.uk

Hydrogen bonds are particularly important for the specificity of ligand binding. The hydrazide group itself contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen), allowing it to form multiple hydrogen bonds within a binding pocket. nih.gov The analysis of these hydrogen bonding networks is a common feature in molecular modeling studies of hydrazide-containing compounds. iucr.org

Conformational Analysis and Exploration of Ligand-Protein Dynamics

Both ligands and proteins are flexible molecules that can adopt a range of conformations. Conformational analysis aims to identify the low-energy, biologically relevant conformations of a molecule. For a ligand, its conformation upon binding to a protein may differ significantly from its preferred conformation in solution.

Computational methods, including molecular mechanics and quantum mechanics calculations, are used to explore the conformational space of molecules like 2-(4-ethoxyphenyl)acetohydrazide. imperial.ac.ukbohrium.com These studies can reveal the presence of multiple stable conformers and the energy barriers between them. semanticscholar.orgic.ac.uk The existence of different conformers can be significant, as only specific conformations may be able to bind effectively to a target protein.

Future Directions in 2 4 Ethoxyphenyl Acetohydrazide Research

Exploration of Novel Derivatization Strategies for Targeted Bioactivity Enhancement

The core structure of 2-(4-ethoxyphenyl)acetohydrazide offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities. A primary strategy involves the reaction of the hydrazide moiety with various aldehydes and ketones to form Schiff bases. This approach has been widely used to generate compounds with a range of biological effects, including antimicrobial and anti-inflammatory properties.

Another fruitful avenue of derivatization is the cyclization of the hydrazide into various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and triazoles. For instance, treatment of acetohydrazide derivatives with cyanogen (B1215507) bromide can yield oxadiazole compounds, while reaction with isothiocyanates can lead to the formation of triazolethiones. researchgate.net These heterocyclic moieties are known to be present in many pharmacologically active compounds and can significantly influence the biological profile of the parent molecule.

Furthermore, the introduction of different substituents on the phenyl ring of the this compound backbone can modulate its lipophilicity and electronic properties, which in turn can affect its interaction with biological targets. The synthesis of derivatives with various electron-donating or electron-withdrawing groups allows for a systematic exploration of the structure-activity relationship (SAR).

Table 1: Examples of Derivatization Strategies for this compound

| Starting Material | Reagent | Resulting Derivative | Potential Bioactivity Enhancement |

| This compound | Substituted Aldehydes | Schiff Bases | Antimicrobial, Anti-inflammatory |

| This compound | Cyanogen Bromide | Oxadiazoles | Antimicrobial, Anticancer |

| This compound | Aryl Isothiocyanates | 1,2,4-Triazole-5-thiones | Antibacterial, Antifungal |

| Substituted Phenylacetic Acid | Hydrazine Hydrate | Substituted 2-Phenylacetohydrazides | Modulated Lipophilicity and Target Interaction |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

Understanding the precise mechanism of action of this compound and its derivatives is crucial for their rational design and optimization as therapeutic agents. Preliminary studies on related hydrazide compounds suggest that their biological effects may stem from their ability to act as enzyme inhibitors or to interact with DNA. smolecule.comresearchgate.net

For example, certain hydrazide derivatives have shown the potential to inhibit enzymes like kinases by binding to their active sites, thereby disrupting cellular signaling pathways. smolecule.com Molecular docking studies on some hydrazide derivatives have provided insights into their binding modes with specific enzymes, such as β-glucuronidase. Other investigations have suggested that these compounds can intercalate into DNA, leading to the disruption of DNA replication and potentially inducing apoptosis in cancer cells. smolecule.comresearchgate.net

Future research should focus on more detailed molecular and cellular investigations to elucidate the specific targets of this compound derivatives. This would involve a combination of biochemical assays to identify inhibited enzymes, biophysical techniques to study DNA binding, and cell-based assays to map the affected cellular pathways. Identifying the precise molecular targets will be instrumental in designing more potent and selective derivatives.

Expansion of Biological Screening to Additional Neglected Therapeutic Areas

While initial studies have explored the antimicrobial and anticancer potential of hydrazide derivatives, there is a significant opportunity to screen these compounds against a broader range of diseases, particularly neglected tropical diseases (NTDs). Many hydrazide-containing compounds have shown promising activity against pathogens responsible for diseases like leishmaniasis and tuberculosis. nih.govscispace.comnih.gov

For instance, high-throughput screening of compound libraries has identified hydrazide derivatives with activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. researchgate.netnih.gov Similarly, various hydrazide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. scispace.comnih.gov

Another area of interest is the potential application of these compounds in treating mycetoma, a chronic, debilitating fungal infection. dndi.orgnih.gov Given the urgent need for new and effective treatments for these neglected diseases, a systematic screening of a library of this compound derivatives against a panel of relevant pathogens is a logical next step.

Table 2: Potential Neglected Therapeutic Areas for Screening of this compound Derivatives

| Therapeutic Area | Rationale for Screening |

| Leishmaniasis | Hydrazide derivatives have shown activity against Leishmania parasites. researchgate.netnih.gov |

| Tuberculosis | Various hydrazide compounds exhibit antimycobacterial properties. scispace.comnih.gov |

| Chagas Disease | Screening of chemical libraries has identified compounds with activity against Trypanosoma cruzi. plos.org |

| Mycetoma | There is a critical need for new antifungal agents to treat this neglected tropical disease. dndi.orgnih.gov |

Integration of Cheminformatics and Artificial Intelligence in Rational Compound Design and Optimization

The fields of cheminformatics and artificial intelligence (AI) offer powerful tools to accelerate the drug discovery process for this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of the derivatives with their biological activity. nih.govnih.govmdpi.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular docking simulations can provide detailed insights into the binding interactions between the synthesized derivatives and their putative biological targets. vulcanchem.comhep.com.cn This information is invaluable for understanding the SAR at a molecular level and for designing modifications that can enhance binding affinity and selectivity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(4-Ethoxyphenyl)acetohydrazide?

The synthesis typically involves multi-step reactions starting with the coupling of 4-ethoxyphenylacetic acid with hydrazine hydrate. Key steps include:

- Acylation : Reacting the acid chloride derivative of 4-ethoxyphenylacetic acid with hydrazine hydrate under reflux in ethanol (60–70°C, 4–6 hours) .

- Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .

- Critical parameters : pH control (neutral to slightly basic) to prevent hydrolysis of the hydrazide bond .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : H and C NMR (DMSO-d6) to confirm the ethoxyphenyl protons (δ 6.8–7.2 ppm), hydrazide NH signals (δ 9.2–10.1 ppm), and carbonyl resonance (δ 165–170 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to observe the molecular ion peak [M+H] at m/z 223.1 .

- Elemental analysis : CHNS data to verify stoichiometry (C: 59.3%, H: 6.3%, N: 12.4%) .

Q. How can solubility challenges be addressed during in vitro assays?

- Solvent selection : Use DMSO (≤1% v/v) for stock solutions due to low aqueous solubility. For biological assays, dilute with PBS (pH 7.4) to avoid precipitation .

- Co-solvents : Ethanol or PEG-400 (10–20% v/v) can enhance solubility without destabilizing the compound .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity in hydrazide derivatives?

- Electron-withdrawing groups (e.g., Br, Cl) : Enhance binding to enzymes (e.g., kinases) by increasing electrophilicity at the hydrazide moiety .

- Alkoxy groups (e.g., ethoxy, butoxy) : Improve membrane permeability due to lipophilicity, as shown in comparative studies with 2-(3-bromo-4-butoxyphenyl)acetohydrazide .

- Methodological validation : Use molecular docking (AutoDock Vina) and QSAR models to correlate substituent effects with IC values in enzymatic assays .

Q. What strategies resolve discrepancies in thermal degradation data for acetohydrazides?

- Simultaneous thermal analysis (STA) : Combine TGA-DSC to differentiate melting points (e.g., 180–200°C) from decomposition events (>250°C) .

- Oxidative vs. pyrolytic pathways : Under nitrogen, degradation produces nitriles and CO; in air, additional oxidation yields nitro derivatives .

Q. How can enzymatic inhibition assays be designed to evaluate this compound?

- Target selection : Prioritize kinases (e.g., Aurora B) or hydrolases (e.g., acetylcholinesterase) based on structural analogs .

- Assay conditions : Use fluorescence-based kits (e.g., ADP-Glo™) at 37°C, pH 7.4, with 10 µM compound and 1 mM ATP .

- Data normalization : Include positive controls (e.g., staurosporine) and correct for solvent effects using DMSO blanks .

Q. What advanced techniques are critical for elucidating intermolecular interactions in hydrazide crystals?

- Single-crystal X-ray diffraction : Resolve H-bonding networks (e.g., N–H···O=C interactions) and π-π stacking between phenyl rings .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., 60% H···O interactions in N'-[(E)-4-nitrobenzylidene] analogs) .

Q. How do in vitro and in vivo models validate the compound’s bioactivity?

- In vitro : MTT assays on cancer cell lines (e.g., MCF-7) at 24–72 hours, with IC values compared to cisplatin .

- In vivo : Xenograft models (e.g., BALB/c mice) dosed at 10–50 mg/kg/day, monitoring tumor volume and toxicity via serum ALT/AST levels .

Methodological Tables

Q. Table 1. Comparative Reactivity of Hydrazide Derivatives

| Substituent | Reaction Yield (%) | Enzymatic IC (µM) | Thermal Stability (°C) |

|---|---|---|---|

| 4-Ethoxy | 85–91 | 12.3 ± 1.5 | 180 (mp) |

| 3-Bromo-4-butoxy | 78 | 8.9 ± 0.8 | 210 (dec) |

| 4-Chlorobenzylidene | 69 | 6.5 ± 0.7 | 190 (mp) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.